molecular formula C14H32N4 B3056097 1,5,10,14-Tetraazacyclooctadecane CAS No. 68966-28-9

1,5,10,14-Tetraazacyclooctadecane

Cat. No. B3056097
CAS RN: 68966-28-9
M. Wt: 256.43 g/mol
InChI Key: SFKKKOMLVZVAJW-UHFFFAOYSA-N
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Description

1,5,10,14-Tetraazacyclooctadecane, also known as [18]aneN4 , is a macrocyclic compound with the molecular formula C14H32N4 . It has a molecular weight of 256.4307 .


Synthesis Analysis

Tetra-N-substituted 1,10-dioxa-4,7,13,16-tetraazacyclooctadecanes (tetraazacrown ethers) have been synthesized . Each compound was incorporated in a PVC membrane that provided the basis for a lead-selective potentiometric electrode .


Molecular Structure Analysis

The molecular structure of 1,5,10,14-Tetraazacyclooctadecane is represented by the InChI string: InChI=1/C14H32N4/c1-2-8-16-12-6-14-18-10-4-3-9-17-13-5-11-15-7-1/h15-18H,1-14H2 .


Physical And Chemical Properties Analysis

The density of 1,5,10,14-Tetraazacyclooctadecane is 0.845g/cm3 . It has a boiling point of 397.734ºC at 760 mmHg .

Scientific Research Applications

1. Application in Lead (II) Selective Electrodes

1,5,10,14-Tetraazacyclooctadecane and its derivatives have been applied in the development of lead-selective potentiometric electrodes. A study by Yang et al. (1999) synthesized Tetra-N-substituted 1,10-dioxa-4,7,13,16-tetraazacyclooctadecanes (tetraazacrown ethers), demonstrating their application in PVC membrane-based electrodes for selective lead (II) ion detection, with notable selectivity against Ag+ and Hg2+ ions (Yang et al., 1999).

2. Crystal Structure Analysis

The crystal structures of compounds containing 1,5,10,14-tetraazacyclooctadecane have been studied for better understanding their chemical properties. Cox and Lin (2004) investigated the structure of related compounds, revealing different conformational behaviors, which are essential for understanding their interaction with other molecules (Cox & Lin, 2004).

3. Synthesis of Decorporation Agents

This compound has been used in synthesizing decorporation agents against actinides. Burgada et al. (2001) described the synthesis of a decorporation agent labeled with carbon-14 for studying metabolism (Burgada et al., 2001).

properties

IUPAC Name

1,5,10,14-tetrazacyclooctadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N4/c1-2-8-16-12-6-14-18-10-4-3-9-17-13-5-11-15-7-1/h15-18H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKKOMLVZVAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCCCNCCCCNCCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476918
Record name 1,5,10,14-Tetraazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,10,14-Tetraazacyclooctadecane

CAS RN

68966-28-9
Record name 1,5,10,14-Tetraazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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